molecular formula C20H25FN4O2 B6965062 N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-6-fluoroquinoline-8-carboxamide

N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-6-fluoroquinoline-8-carboxamide

Cat. No.: B6965062
M. Wt: 372.4 g/mol
InChI Key: IZKGNDOJHDDMQF-UHFFFAOYSA-N
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Description

N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-6-fluoroquinoline-8-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a quinoline core, and a tert-butylcarbamoyl group, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-6-fluoroquinoline-8-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring. The piperidine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the tert-butylcarbamoyl group via carbamoylation reactions. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of green chemistry principles to reduce environmental impact. The scalability of the synthesis process is crucial for large-scale production, and methods such as solvent recycling and waste minimization are often employed.

Chemical Reactions Analysis

Types of Reactions

N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-6-fluoroquinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce piperidine derivatives with altered functional groups.

Scientific Research Applications

N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-6-fluoroquinoline-8-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-6-fluoroquinoline-8-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-6-methoxyquinoline-8-carboxamide
  • N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-6-chloroquinoline-8-carboxamide
  • N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-6-bromoquinoline-8-carboxamide

Uniqueness

N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-6-fluoroquinoline-8-carboxamide stands out due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-6-fluoroquinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O2/c1-20(2,3)24-19(27)25-9-6-15(7-10-25)23-18(26)16-12-14(21)11-13-5-4-8-22-17(13)16/h4-5,8,11-12,15H,6-7,9-10H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKGNDOJHDDMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)NC(=O)C2=C3C(=CC(=C2)F)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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